An In-Depth Technical Guide to Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate: Structure, Synthesis, and Characterization
An In-Depth Technical Guide to Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,7-Naphthyridine Scaffold
The 2,7-naphthyridine core, a class of pyridopyridine isomers, represents a privileged scaffold in medicinal chemistry. These bicyclic nitrogen-containing heterocycles exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, analgesic, and anticonvulsant properties.[1] Their structural features allow for diverse functionalization, making them attractive candidates for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a key derivative, Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, focusing on its structure, synthesis, and detailed characterization. This molecule serves as a versatile intermediate for the synthesis of more complex 2,7-naphthyridine-based compounds.
Molecular Structure and Properties
Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate possesses the molecular formula C₁₁H₉ClN₂O₂. The core of the molecule is the aromatic 2,7-naphthyridine rings system. Key substituents that dictate its reactivity and utility as a synthetic building block are a chloro group at the C1 position and an ethyl carboxylate group at the C3 position. The chlorine atom at the C1 position is a crucial functional group, rendering this position susceptible to nucleophilic substitution reactions, a common strategy for introducing further molecular diversity.
Caption: Structure of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O₂ | PubChem CID 57947675 |
| Molecular Weight | 236.66 g/mol | PubChem CID 57947675 |
| CAS Number | 303144-42-9 | PubChem CID 57947675 |
| Appearance | Expected to be a solid | General Knowledge |
| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate | General Knowledge |
| Melting Point | Not explicitly available | - |
Synthesis Pathway
The synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a two-step process. The first step involves the construction of the core heterocyclic system to form the hydroxy precursor, Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate . This is followed by a chlorination step to yield the final product. This synthetic strategy is a common and effective method for preparing chloro-substituted naphthyridines.
Caption: Two-step synthesis of the target molecule.
Step 1: Synthesis of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate
The formation of the 2,7-naphthyridine ring system can be achieved through a variation of the Gould-Jacobs reaction. This reaction involves the condensation of an aminopyridine with a diethyl malonate derivative, followed by a thermal cyclization.[2][3][4]
Reaction: 3-Aminopyridine reacts with diethyl (ethoxymethylene)malonate (DEEM) under thermal conditions. The initial condensation is followed by an intramolecular cyclization to form the bicyclic naphthyridine ring system.
Detailed Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminopyridine (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).
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Condensation: Heat the reaction mixture to 120-130 °C for 2 hours. This initial step forms the enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Cyclization: The crude intermediate is then added to a high-boiling point solvent, such as diphenyl ether, preheated to 250 °C. The reaction is maintained at this temperature for 30-60 minutes to facilitate the intramolecular cyclization.
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Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with hexane to remove the diphenyl ether, and then recrystallized from a suitable solvent such as ethanol to yield pure Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate.
Step 2: Synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate
The conversion of the hydroxy-naphthyridine to the chloro-derivative is a standard transformation in heterocyclic chemistry, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[5]
Reaction: Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate is treated with phosphorus oxychloride to substitute the hydroxyl group with a chlorine atom.
Detailed Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
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Chlorination: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. This will quench the excess POCl₃. The aqueous mixture is then neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.
Spectroscopic Characterization
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.30 | s | 1H | H-8 (aromatic proton) |
| ~8.80 | d | 1H | H-6 (aromatic proton) |
| ~8.50 | s | 1H | H-4 (aromatic proton) |
| ~7.60 | d | 1H | H-5 (aromatic proton) |
| 4.45 | q | 2H | -OCH₂CH₃ (ethyl ester) |
| 1.45 | t | 3H | -OCH₂CH₃ (ethyl ester) |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 | C=O (ester carbonyl) |
| ~155.0 | C-1 (C-Cl) |
| ~152.0 | C-8a |
| ~150.0 | C-6 |
| ~148.0 | C-8 |
| ~136.0 | C-4a |
| ~122.0 | C-5 |
| ~120.0 | C-4 |
| ~118.0 | C-3 |
| 62.0 | -OCH₂CH₃ (ethyl ester) |
| 14.5 | -OCH₂CH₃ (ethyl ester) |
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
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~1720-1740 cm⁻¹: Strong C=O stretching vibration of the ester group.
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~1580-1610 cm⁻¹: C=N and C=C stretching vibrations of the aromatic naphthyridine ring.
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~1250-1300 cm⁻¹: C-O stretching of the ester group.
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~750-850 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The presence of a chlorine atom will be indicated by a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Reactivity and Applications in Drug Development
The chlorine atom at the C1 position of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a key feature that drives its utility as a synthetic intermediate. This position is activated towards nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide range of functional groups by reacting the molecule with various nucleophiles such as amines, alcohols, and thiols.
A patent application has described the reaction of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate with 4,4-difluoropiperidine hydrochloride in the presence of a base to form the corresponding 1-(4,4-difluoropiperidin-1-yl)-2,7-naphthyridine derivative.[6] This transformation highlights the potential of this building block in the synthesis of novel compounds with potential therapeutic applications, as piperidine and its derivatives are common moieties in many drug molecules.
The 2,7-naphthyridine scaffold itself is of significant interest in drug discovery. Derivatives have been investigated as inhibitors of various kinases and as receptor agonists, indicating a broad potential for this class of compounds in oncology and other therapeutic areas.[2]
Conclusion
Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a valuable and versatile building block for the synthesis of a wide array of more complex 2,7-naphthyridine derivatives. Its synthesis, though not extensively detailed in the literature for this specific isomer, can be reliably achieved through a two-step sequence involving a Gould-Jacobs-type cyclization to form the hydroxy precursor, followed by a standard chlorination protocol. The presence of the reactive chloro and ester functionalities provides two convenient handles for further molecular elaboration, making it an important tool for medicinal chemists and drug development professionals exploring the therapeutic potential of the 2,7-naphthyridine scaffold.
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